molecular formula C10H8N2O2 B3384543 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 56053-56-6

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No. B3384543
Key on ui cas rn: 56053-56-6
M. Wt: 188.18 g/mol
InChI Key: UWKBETKFDVPXOQ-UHFFFAOYSA-N
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Patent
US04012391

Procedure details

To a solution consisting of 40 parts of α-cyano-3-oxo-1-cyclohexen-1-acetamide in 125 parts by volume of dimethylformamide, in an atmosphere of nitrogen, is added dropwise, over a period of 10-15 minutes, 40 parts of dimethylformamide diethyl acetal. After the reaction mixture is stirred at room temperature for about 18 hours, 10 parts of water is added and the organic solvents are removed by distillation under reduced pressure. The residual oily product is extracted with dilute aqueous sodium hydroxide and the extract is washed several times with chloroform, then filtered to remove the small amount of insoluble material. Neutralization of the alkaline solution by the addition of dilute hydrochloric acid results in precipitation of the product, which is purified by recrystallization from aqueous acetone to afford 2,3,5,6,7,8-hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile, melting above 290°. It is further characterized by ultraviolet absorption maxima at about 227, 232, 279 and 324 mμ with molecular extinction coefficients of 17,900, 16,000, 13,000 and 6,800, respectively, and by infrared absorption peaks, in potassium bromide, at about 2.87, 2.97, 4.48, 5.92, 6.03, 6.07, 6.23 and 6.45 μ and also by nuclear magnetic resonance peaks, in deuteropyridine, at approximately 1.92, 2.58, 2.97, and 8.72 parts per million.
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-cyano-3-oxo-1-cyclohexen-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:7]1[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH:8]=1)[C:4]([NH2:6])=[O:5])#[N:2].[CH3:14]N(C)C=O.C(OC(OCC)N(C)C)C>O>[O:5]=[C:4]1[C:3]([C:1]#[N:2])=[C:7]2[C:8]([C:9](=[O:13])[CH2:10][CH2:11][CH2:12]2)=[CH:14][NH:6]1

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
α-cyano-3-oxo-1-cyclohexen-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)N)C1=CC(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(N(C)C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture is stirred at room temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise, over a period of 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
the organic solvents are removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual oily product is extracted with dilute aqueous sodium hydroxide
WASH
Type
WASH
Details
the extract is washed several times with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the small amount of insoluble material
ADDITION
Type
ADDITION
Details
Neutralization of the alkaline solution by the addition of dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
results in precipitation of the product, which
CUSTOM
Type
CUSTOM
Details
is purified by recrystallization from aqueous acetone

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1NC=C2C(CCCC2=C1C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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